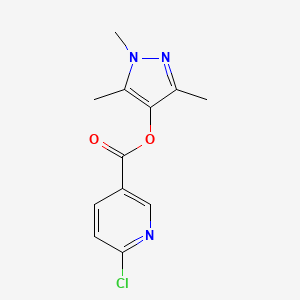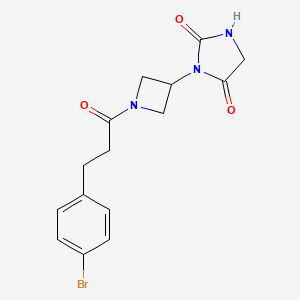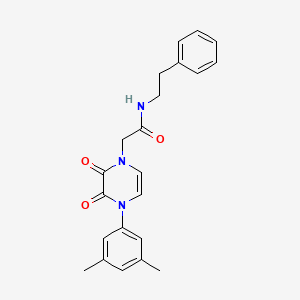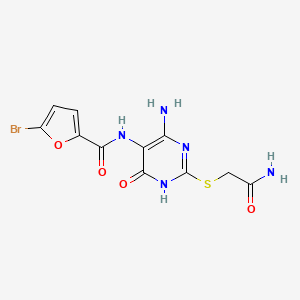
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that play a role in disease progression. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies could be conducted to explore its potential applications in other scientific research fields, such as materials science and catalysis.
Synthesis Methods
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate can be synthesized using different methods. One of the common methods is the reaction of 6-chloronicotinic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylic acid, which is then converted to the ester form using a condensing agent such as thionyl chloride or phosphorus oxychloride.
Scientific Research Applications
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate has potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated as a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-11(8(2)16(3)15-7)18-12(17)9-4-5-10(13)14-6-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXARZZSXVJCESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trimethyl-1H-pyrazol-4-yl 6-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2909594.png)



![N-[2-[4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2909600.png)
![1-Prop-2-enoyl-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2909602.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2909605.png)


![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2909614.png)
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)
![N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2909616.png)
